Methods of Synthesis:
The synthesis of omidenepag isopropyl involves several chemical reactions, primarily focusing on the formation of its core structure through various organic synthesis techniques. The initial steps typically include the coupling of specific precursors that contain functional groups amenable to nucleophilic substitution and condensation reactions.
Technical Details:
Structure:
Omidenepag isopropyl has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. Its molecular formula is C₁₉H₂₄N₂O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Data:
Reactions:
Omidenepag isopropyl undergoes hydrolysis in biological systems, converting into its active form, omidenepag. This transformation is crucial for its mechanism of action as an ocular hypotensive agent.
Technical Details:
The mechanism by which omidenepag isopropyl lowers intraocular pressure involves its action as an agonist at the prostanoid EP2 receptor. Upon binding to this receptor:
Data from pharmacological studies indicate that omidenepag significantly reduces intraocular pressure in both normotensive and hypertensive animal models following topical administration .
Physical Properties:
Chemical Properties:
Omidenepag isopropyl has significant applications in ophthalmology:
Prostaglandin F2α analogs revolutionized glaucoma management in the 1990s as first-line intraocular pressure (IOP)-lowering agents. These FP receptor agonists—including latanoprost, travoprost, and bimatoprost—exerted their effects primarily by enhancing uveoscleral outflow through Gq-protein-mediated intracellular calcium mobilization and matrix metalloproteinase induction in the ciliary body [2] [9]. Despite their potent IOP reduction (20–35% from baseline), significant limitations emerged: approximately 15–30% of patients exhibited inadequate response (defined as <10–15% IOP reduction), while long-term use induced prostaglandin-associated periorbitopathy (PAP) in up to 50% of users [5] [9]. PAP encompasses irreversible iris hyperpigmentation, periocular fat atrophy leading to deepening of the upper eyelid sulcus (DUES), and hypertrichosis—effects attributed to FP receptor-driven alterations in adipogenesis, extracellular matrix (ECM) remodeling, and melanocyte stimulation [7] [9]. These limitations highlighted an unmet need for agents with novel mechanisms circumventing FP receptor activation while maintaining comparable efficacy.
The E-prostanoid receptor 2 (EP2) emerged as a compelling therapeutic target due to its distinct signaling in aqueous humor dynamics. Unlike FP receptors, EP2 is a Gs-protein-coupled receptor that elevates intracellular cyclic adenosine monophosphate (cAMP) upon activation, promoting relaxation of trabecular meshwork (TM) and ciliary muscle cells [1] [4]. Early EP2 agonists like butaprost and PF-04217329 (taprenepag isopropyl) demonstrated IOP reduction in animal models but faced clinical limitations: butaprost required high concentrations for efficacy (EC₅₀ ~1.2μM), while taprenepag exhibited inadequate duration or tolerability [5] [8]. Structural optimization efforts focused on developing non-prostaglandin molecules with enhanced receptor selectivity, corneal permeability, and metabolic stability. This led to the discovery of prodrug candidates like omidenepag isopropyl (OMDI), designed for targeted bioactivation within the anterior segment [1] [4].
Omidenepag isopropyl represents a first-in-class non-prostaglandin EP2 agonist with distinct pharmacochemical properties. As an isopropyl ester prodrug, it exhibits optimal lipophilicity for corneal penetration, where esterases hydrolyze it to the active acid metabolite, omidenepag (OMD) [1] [4]. In vitro binding assays revealed OMD's exceptional selectivity: it binds EP2 with high affinity (Ki = 3.6 nM) and potency (EC₅₀ = 8.3 nM), showing >100-fold selectivity over EP1, EP3, EP4, FP, and other prostanoid receptors [1] [6]. This contrasts sharply with earlier prostaglandin-based EP2 agonists that exhibited cross-reactivity. OMD's non-prostanoid structure avoids FP receptor activation, thereby bypassing PAP-related signaling pathways [7] [9]. Pharmacokinetic studies in rabbits confirmed rapid ocular bioactivation: OMDI was undetectable in aqueous humor post-instillation, while OMD achieved therapeutic concentrations within 30 minutes [1].
Table 1: Molecular and Pharmacodynamic Profile of Omidenepag Isopropyl vs. Reference Compounds
Property | Omidenepag Isopropyl (OMDI) | Latanoprost | Butaprost |
---|---|---|---|
Active Metabolite | Omidenepag (OMD) | Latanoprost acid | Butaprost free acid |
Primary Target | EP2 receptor | FP receptor | EP2 receptor |
Binding Affinity (Ki) | 3.6 nM (EP2) | 6.2 nM (FP) | 1,200 nM (EP2) |
EC₅₀ (Functional) | 8.3 nM (EP2) | 9.1 nM (FP) | 1,200 nM (EP2) |
Selectivity vs FP/EP1 | >100-fold | N/A (FP agonist) | 50-fold |
Chemical Class | Non-prostanoid | Prostaglandin analog | Prostaglandin analog |
Corneal Metabolism | Hydrolysis to OMD | Hydrolysis to acid | Minimal hydrolysis |
Table 2: Preclinical Efficacy of Omidenepag Isopropyl in Ocular Hypertensive Models
Species/Model | OMDI Concentration | IOP Reduction (%) | Onset (hr) | Duration (hr) | Comparator (IOP Reduction) |
---|---|---|---|---|---|
Normotensive Rabbits | 0.002% | 24–28% | 2 | ≥24 | Latanoprost 0.005% (26%) |
Laser-Induced OHT Monkeys | 0.002% | 32–35% | 4 | ≥24 | Latanoprost 0.005% (30–33%) |
Beagle Dogs | 0.002% | 22–25% | 3 | ≥24 | Not tested |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8